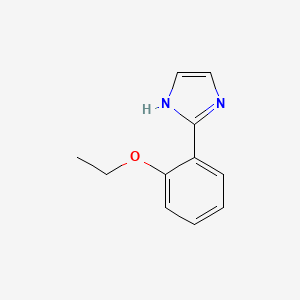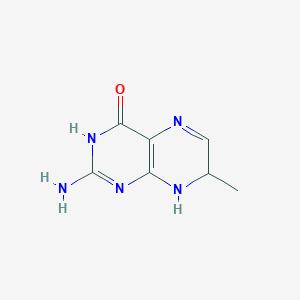
2-Amino-7-methyl-7,8-dihydropteridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pteridinone,2-amino-7,8-dihydro-7-methyl-(9CI) is a heterocyclic compound that belongs to the pteridine family This compound is characterized by its fused ring structure, which includes a pteridine core with an amino group at the 2-position and a methyl group at the 7-position
Vorbereitungsmethoden
The synthesis of 4(1H)-Pteridinone,2-amino-7,8-dihydro-7-methyl-(9CI) typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diaminopyrimidine derivative, the compound can be synthesized through a series of condensation and cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.
Analyse Chemischer Reaktionen
4(1H)-Pteridinone,2-amino-7,8-dihydro-7-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pteridine core.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pteridinone,2-amino-7,8-dihydro-7-methyl-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pteridine derivatives are known to be active.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4(1H)-Pteridinone,2-amino-7,8-dihydro-7-methyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and interaction with nucleic acids. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Vergleich Mit ähnlichen Verbindungen
4(1H)-Pteridinone,2-amino-7,8-dihydro-7-methyl-(9CI) can be compared with other pteridine derivatives, such as:
Pterin: A basic pteridine compound without the amino and methyl substitutions.
Biopterin: A naturally occurring pteridine involved in biological processes.
Methotrexate: A pteridine derivative used as a chemotherapeutic agent. The uniqueness of 4(1H)-Pteridinone,2-amino-7,8-dihydro-7-methyl-(9CI) lies in its specific substitutions, which confer distinct chemical and biological properties compared to other pteridine compounds.
Eigenschaften
CAS-Nummer |
68375-50-8 |
|---|---|
Molekularformel |
C7H9N5O |
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
2-amino-7-methyl-7,8-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C7H9N5O/c1-3-2-9-4-5(10-3)11-7(8)12-6(4)13/h2-3H,1H3,(H4,8,10,11,12,13) |
InChI-Schlüssel |
UIUCYYVRCFFKQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=NC2=C(N1)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


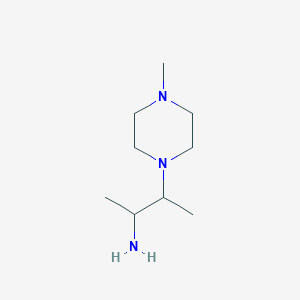
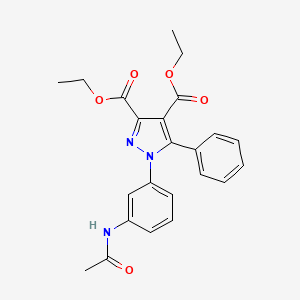
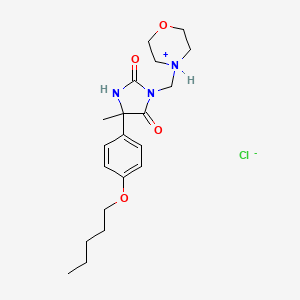
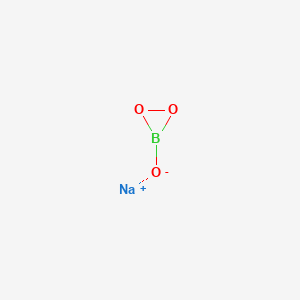
![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)
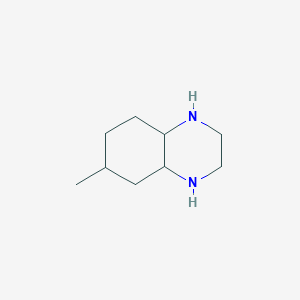
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
![4-[Benzyl(ethyl)amino]benzenediazonium chloride](/img/structure/B13792717.png)
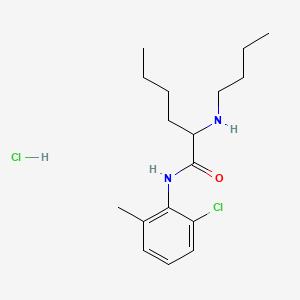

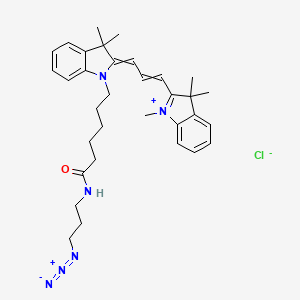
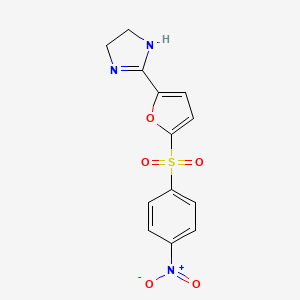
![1-[(4-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B13792741.png)
